molecular formula C14H20FN3O3 B3039948 tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate CAS No. 1420870-64-9

tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3039948
CAS No.: 1420870-64-9
M. Wt: 297.33 g/mol
InChI Key: MOPXVUPSVQPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20FN3O3 and its molecular weight is 297.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that tert-butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is involved in the synthesis of compounds with potential antibacterial activities. For example, a study by Bouzard et al. (1992) demonstrated the preparation of fluoronaphthyridines, which included modifications with tert-butyl moiety, exhibiting promising antibacterial properties (Bouzard et al., 1992).

Enzymatic Metabolism

This compound also plays a role in enzymatic metabolism studies. Yoo et al. (2008) investigated the in vitro metabolism of a related compound using a hepatic microsomal system, highlighting the metabolic pathways and formation of metabolites (Yoo et al., 2008).

Antilipidemic Agent Synthesis

Research has been conducted on synthesizing enantiomers of related compounds with applications as antilipidemic agents. Ohno et al. (1999) described the synthesis of optically active carboxylic acids with tert-butyl groups and their evaluation as potential antilipidemic agents (Ohno et al., 1999).

Intermediate in Deoxycytidine Kinase Inhibitors

Another application is in the synthesis of intermediates for deoxycytidine kinase (dCK) inhibitors. Zhang et al. (2009) described a practical synthesis process for a related compound, demonstrating its significance in the preparation of potent dCK inhibitors (Zhang et al., 2009).

Histamine H4 Receptor Ligand Development

The compound is also explored in the development of histamine H4 receptor ligands. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, where tert-butyl modifications played a significant role, and evaluated their biological activity (Altenbach et al., 2008).

Properties

IUPAC Name

tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(18)9-20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPXVUPSVQPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.